Yunnaneic acid G

描述

Contextualization within Natural Products Chemistry of Salvia Species

Yunnaneic acid G is a naturally occurring phenolic acid identified and isolated from the roots of Salvia yunnanensis, a plant species belonging to the Lamiaceae family. jst.go.jp The genus Salvia is a rich source of a wide array of bioactive compounds, including terpenoids and polyphenols, which are of significant interest to researchers. mdpi.commdpi.com The phenolic acids found in Salvia species are derivatives of caffeic acid and are categorized based on their degree of polymerization into monomers, dimers, trimers, tetramers, and multimers. mdpi.com

This compound falls under the classification of a caffeic acid tetramer. mdpi.com Its discovery and characterization have contributed to a deeper understanding of the complex metabolic pathways of caffeic acid in S. yunnanensis, which appear to be more intricate than those in other related species like Salvia miltiorrhiza. jst.go.jp The presence of such complex molecules underscores the chemical diversity within the Salvia genus, making it a key area of study in natural products chemistry. mdpi.com

Significance in Phytochemistry and Medicinal Chemistry Perspectives

From a phytochemical standpoint, this compound is significant due to its unique chemical structure. It is classified as an arylnaphthalene-type lignan (B3055560) ester. jst.go.jp Its biogenesis involves the oxidative coupling of two molecules of rosmarinic acid, which itself is a dimer of caffeic acid. jst.go.jp This formation highlights the complex enzymatic processes that occur within the plant, leading to the creation of higher-order polyphenolic structures. The study of such compounds provides valuable insights into plant biochemistry and the biosynthetic pathways of secondary metabolites. jst.go.jpmdpi.com

In the realm of medicinal chemistry, the broader class of polyphenols from Salvia species, including compounds structurally related to this compound, have demonstrated a range of biological activities. core.ac.uk For instance, polyphenols and their derivatives from S. yunnanensis have been noted for their potent anti-HIV activity. core.ac.uk While specific pharmacological studies on this compound are not extensively detailed in the provided search results, the known antioxidant properties of phenolic acids suggest a potential area for future investigation. mdpi.com The complex structure of this compound and its relatives presents interesting scaffolds for the potential development of new therapeutic agents.

Overview of the Yunnaneic Acid Family and its Structural Diversity

This compound is part of a larger family of compounds known as the yunnaneic acids, which exhibit considerable structural diversity. jst.go.jpacs.org This family of natural products are all metabolites of caffeic acid and have been primarily isolated from Salvia yunnanensis. jst.go.jpacs.org The structural variations within this family are a result of different biosynthetic pathways.

For example, Yunnaneic acids E and F are derived from Yunnaneic acid C, which is a Diels-Alder adduct of rosmarinic acid and caffeic acid. jst.go.jp In contrast, Yunnaneic acids G and H are formed through the oxidative coupling of two rosmarinic acid molecules. jst.go.jp The family also includes Yunnaneic acids A and B, which are even larger molecules, classified as hexamers of caffeic acid. mdpi.com Yunnaneic acid A is a dimer composed of one unit of Yunnaneic acid C and one unit of Yunnaneic acid D, linked by a spiroacetal ring. acs.org Yunnaneic acid B consists of two molecules of Yunnaneic acid C. acs.org

This structural diversity, from trimers to hexamers of caffeic acid, showcases the remarkable chemical intricacy of the secondary metabolites produced by Salvia yunnanensis. mdpi.comacs.org

Data Tables

Table 1: Chemical Classification of this compound

| Category | Classification |

| Super Class | Lignans (B1203133), neolignans and related compounds |

| Class | Aryltetralin lignans |

| Direct Parent | Aryltetralin lignans |

| Molecular Formula | C36H30O16 |

Data sourced from COCONUT database. naturalproducts.net

Table 2: Overview of the Yunnaneic Acid Family

| Compound | Classification | Biosynthetic Precursors/Relationship | Source |

| Yunnaneic Acid A | Caffeic acid hexamer | Dimer of Yunnaneic acids C and D | Salvia yunnanensis acs.org |

| Yunnaneic Acid B | Caffeic acid hexamer | Dimer of two Yunnaneic acid C molecules | Salvia yunnanensis acs.org |

| Yunnaneic Acid C | Caffeic acid trimer | Diels-Alder adduct of rosmarinic acid and caffeic acid | Salvia yunnanensis acs.org |

| Yunnaneic Acid D | Caffeic acid trimer | Biogenetically formed from rosmarinic acid and caffeic acid | Salvia yunnanensis acs.org |

| Yunnaneic Acid E | Caffeic acid derivative | Biogenetically derived from Yunnaneic acid C | Salvia yunnanensis jst.go.jp |

| Yunnaneic Acid F | Caffeic acid derivative | Biogenetically derived from Yunnaneic acid C | Salvia yunnanensis jst.go.jp |

| This compound | Caffeic acid tetramer | Oxidative coupling of two rosmarinic acid molecules | Salvia yunnanensis jst.go.jp |

| Yunnaneic Acid H | Caffeic acid tetramer | Oxidative coupling of two rosmarinic acid molecules | Salvia yunnanensis jst.go.jp |

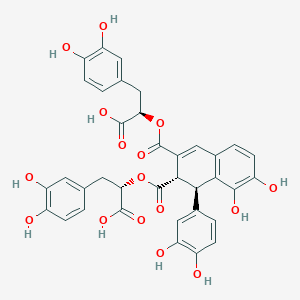

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)29(18-3-7-22(39)26(43)14-18)31(19)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)/t27-,28+,29-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAPEEAMMSAHDI-VVFTXPSUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=C(C=CC(=C3O)O)C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=C(C=CC(=C3O)O)C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies of Yunnaneic Acid G

Botanical Origin and Natural Abundance

Primary Isolation from Salvia yunnanensis Roots

Yunnaneic acid G was first isolated from the roots of Salvia yunnanensis, a plant species native to the Yunnan province of China. jst.go.jpsmolecule.com This plant is a rich source of various phenolic acids, with these compounds being the main active components of the plant's radix. nih.gov Research has shown that the metabolism of caffeic acid in S. yunnanensis is particularly complex, leading to the formation of a diverse array of metabolites, including this compound. jst.go.jp It is structurally defined as an arylnaphthalene-type lignan (B3055560) ester, resulting from the oxidative coupling of two molecules of rosmarinic acid. jst.go.jpcapes.gov.br The presence of this compound and its analogs underscores the intricate biosynthetic pathways present in this species. jst.go.jp

Identification in Other Plant Sources (e.g., Glechoma hederacea L.)

Beyond its initial discovery in Salvia yunnanensis, this compound has also been identified in other plant species, notably Glechoma hederacea L. (ground-ivy). nih.gov Phytochemical analyses of G. hederacea have revealed a wealth of phenolic compounds, including various phenolic acids and flavonoids. nih.govmdpi.comresearchgate.net In a detailed analysis of an extract from the aerial parts of G. hederacea, this compound was identified among a group of related phenolic acids. nih.govresearchgate.net This finding suggests that the biosynthetic pathways leading to the formation of this compound are not exclusive to the Salvia genus.

Extraction and Purification Techniques for Complex Mixtures

The isolation of this compound from its natural sources presents a significant challenge due to the complex matrix of other structurally similar phenolic compounds. nih.govnih.gov Effective extraction and purification, therefore, necessitate the use of optimized and often sophisticated methodologies.

Optimization of Solvent Systems for Phenolic Acid Extraction

The initial step in isolating this compound and other phenolic acids involves extraction from the plant material using appropriate solvent systems. The choice of solvent is critical to maximize the yield of the target compounds while minimizing the co-extraction of undesirable substances.

For the extraction of phenolic acids from Salvia species, various solvent systems have been explored. A common approach involves the use of aqueous ethanol (B145695) solutions. bvsalud.org For instance, an optimized method for extracting phenolic acids and flavonoids from the stems and leaves of Salvia miltiorrhiza utilized a 50% ethanol solution with reflux extraction. bvsalud.org The polarity of the solvent system is a key parameter, with gradients of methanol-water being tested to strike a balance between polarity and extraction efficiency. The use of techniques like ultrasound-assisted extraction (UAE) can also enhance the extraction yield and reduce the time required compared to traditional maceration methods.

Advanced Chromatographic Separation Strategies

Following initial extraction, the crude extract, which contains a multitude of compounds, must undergo further separation to isolate this compound. Advanced chromatographic techniques are indispensable for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds. When coupled with detectors such as UV-Vis or mass spectrometry (LC-MS), HPLC allows for the precise separation of structurally similar compounds, including isomers that are often co-extracted.

A particularly effective and advanced strategy for the preparative separation of phenolic acids from Salvia yunnanensis is pH-zone-refining counter-current chromatography (pH-ZRCCC). nih.gov This technique has been successfully applied to separate gram-scale quantities of phenolic acids from crude extracts. The method relies on a two-phase solvent system and the addition of acid and base to different phases to achieve separation based on the partitioning behavior of the acidic compounds. nih.gov For example, a solvent system composed of petroleum ether-ethyl acetate-acetonitrile-water was used with trifluoroacetic acid in the upper phase and ammonia (B1221849) in the lower phase to separate several phenolic acids from S. yunnanensis radix. nih.gov

The table below outlines a typical multi-step chromatographic approach for the purification of phenolic acids from Salvia yunnanensis.

| Purification Step | Chromatographic Method | Typical Sorbents/Phases |

| Initial Fractionation | Column Chromatography | Diaion HP-20, Sephadex LH-20 |

| Fine Separation | Open Column Chromatography (ODS) | Octadecylsilane (ODS) |

| Preparative Separation | pH-Zone-Refining Counter-Current Chromatography | Two-phase solvent systems (e.g., Pet-EtOAc-ACN-H₂O) |

This table is a generalized representation based on common methodologies described in the literature. nih.govnih.gov

Adsorbent-Based Approaches for Specific Functional Groups

In addition to chromatographic methods, adsorbent-based techniques that target specific functional groups on the phenolic acids can be employed for selective purification. These methods often rely on the principle of affinity chromatography.

One such approach involves the use of phenylboronic acid-functionalized silica. This adsorbent selectively binds to compounds containing cis-diol groups, which are present in caffeic acid derivatives like this compound. The binding occurs through the formation of a pH-dependent boronate ester. Optimal adsorption can be achieved at a specific pH, and the purified compound can then be desorbed by altering the pH.

Another widely used adsorbent for the purification of phenolic acids from plant extracts is macroporous adsorption resin. bvsalud.org For instance, AB-8 macroreticular resin has been successfully used to purify phenolic acids and flavonoids from Salvia miltiorrhiza. bvsalud.org The process involves loading the sample solution onto the resin, followed by elution with a specific concentration of ethanol to recover the purified compounds. bvsalud.org

The table below summarizes key parameters for an adsorbent-based purification process using macroporous resin.

| Parameter | Optimized Condition |

| Adsorbent Type | AB-8 Macroreticular Resin |

| Sample Concentration | 1.0 g/mL |

| Loading Quantity | 0.15 g dried extract per gram of resin |

| Elution Solvent | 40% Ethanol |

Data based on the purification of phenolic acids and flavonoids from Salvia miltiorrhiza. bvsalud.org

Spectroscopic Characterization for Definitive Structure Determination

The definitive structure of this compound was established through rigorous spectroscopic analysis. Initial isolation from the roots of Salvia yunnanensis yielded several new caffeic acid metabolites, including Yunnaneic acids E, F, G, and H. jst.go.jp Structurally, this compound was identified as an arylnaphthalene-type lignan ester. This complex structure is derived from the oxidative coupling of two molecules of rosmarinic acid, a dimer of caffeic acid. jst.go.jpmdpi.com The confirmation of this structure necessitated a detailed spectroscopic investigation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the intricate framework of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques were employed to map the connectivity of atoms within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of protons. For a molecule like this compound, the spectrum would display characteristic signals for the aromatic protons of the caffeic acid and danshensu (B613839) moieties, as well as signals for the olefinic protons of the acrylate (B77674) side chains and the aliphatic protons of the core structure. The coupling constants (J values) between adjacent protons are critical for determining their relative positions, such as establishing the trans configuration of double bonds.

The ¹³C NMR spectrum reveals the number and types of carbon atoms. The spectrum for this compound would show distinct resonances for carbonyl carbons of the ester and carboxylic acid groups, sp²-hybridized carbons of the aromatic rings and double bonds, and sp³-hybridized carbons of the aliphatic core. Data from related compounds, such as Yunnaneic acid C, show typical chemical shifts for carbonyl carbons appearing well downfield (>168 ppm) and aromatic carbons in the 110-150 ppm range.

Two-dimensional NMR experiments are essential for assembling the complete structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range correlations between protons and carbons, allowing for the connection of different molecular fragments, such as linking the ester groups to the core arylnaphthalene structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Moieties in this compound (Note: This table is illustrative, based on typical values for the constituent parts of this compound, as specific data from the primary literature was not available.)

| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Olefinic CH | 6.3 - 7.6 | 115 - 145 |

| Aliphatic CH (Core) | 2.5 - 5.5 | 35 - 80 |

| Aromatic C-O | N/A | 140 - 150 |

| Carbonyl (Ester/Acid) | N/A | 165 - 175 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. lehigh.edu High-Resolution Mass Spectrometry (HRMS), likely using a technique like Electrospray Ionization (ESI), would have been used to determine the precise molecular formula of this compound.

As a tetramer of caffeic acid, this compound is a large molecule. mdpi.comresearchgate.net Its mass spectrum would show a prominent molecular ion peak [M-H]⁻ in negative ion mode, which is common for phenolic acids. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides a fingerprint of the molecule's structure. hdki.hr For this compound, characteristic fragmentation would involve the loss of its constituent units. For example, the cleavage of ester bonds would result in fragment ions corresponding to rosmarinic acid, caffeic acid, or danshensu (3,4-dihydroxyphenyllactic acid) moieties. This pattern allows researchers to confirm the sequence and connectivity of the building blocks. The fragmentation of related tetramers like sagerinic acid often shows a diagnostic ion at m/z 359, corresponding to a rosmarinic acid fragment. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Observation | Significance |

| HR-ESI-MS | Accurate mass of the molecular ion (e.g., [M-H]⁻) | Determination of the exact molecular formula. |

| MS/MS Fragmentation | Neutral loss of caffeic acid (162 Da) or danshensu (198 Da) units. | Confirms the identity and presence of the core building blocks. |

| MS/MS Fragmentation | Presence of fragment ions corresponding to rosmarinic acid (m/z 359). | Confirms the dimeric substructures within the tetramer. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores. The structure of this compound, with its multiple aromatic rings and conjugated double bonds in the caffeoyl groups and the arylnaphthalene core, results in a characteristic UV-Vis spectrum.

Phenolic compounds like the Yunnaneic acids typically exhibit strong absorption bands in the UV region. The spectrum for this compound is expected to show absorption maxima (λmax) characteristic of its complex chromophore system. For comparison, Yunnaneic acid C shows maxima at 290 nm and 330 nm. The arylnaphthalene core of this compound, being a more extended conjugated system than the bicyclooctene core of Yunnaneic acid C, would likely influence the position and intensity of these absorption bands. The precise λmax values are indicative of the extent of conjugation within the molecule and provide corroborating evidence for the proposed structure.

Biosynthetic Pathways and Precursors of Yunnaneic Acid G

Biogenetic Derivation as an Arylnaphthalene-Type Lignan (B3055560) Ester

Yunnaneic acid G is classified as an arylnaphthalene-type lignan ester. jst.go.jpcapes.gov.br This classification points to its structural complexity, which arises from the joining of distinct molecular units. Lignans (B1203133) are a large group of polyphenols derived from the dimerization of substituted cinnamic acid residues. In the case of this compound, its fundamental structure is derived from the coupling of two molecules of rosmarinic acid. jst.go.jpcapes.gov.brresearchgate.net This places it within a select group of rare natural products known as benzo[k,l]xanthene lignans (BXLs). researchgate.net

Oxidative Coupling of Rosmarinic Acid as a Proposed Key Step

The central and defining step in the biosynthesis of this compound is the oxidative coupling of two rosmarinic acid molecules. jst.go.jpcapes.gov.brresearchgate.net This reaction is a critical juncture where the precursor molecules are transformed into the more complex tetrameric structure of this compound. mdpi.com This process is believed to involve the formation of radical intermediates, which then couple to form the characteristic arylnaphthalene core of the molecule. This oxidative coupling highlights a significant metabolic route in Salvia yunnanensis, indicating a more complex metabolism of caffeic acid derivatives compared to other species like Salvia miltiorrhiza. jst.go.jpcapes.gov.brresearchgate.net

Interplay with Caffeic Acid Metabolism in Salvia Species

The biosynthesis of this compound is intrinsically linked to the metabolism of caffeic acid in Salvia species. jst.go.jpnih.gov Caffeic acid is a fundamental building block for a vast number of phenolic compounds in these plants. nih.govfarmaciajournal.com It serves as a precursor to danshensu (B613839) and subsequently rosmarinic acid, which is a dimer of caffeic acid. mdpi.comresearchgate.net The formation of this compound, a tetramer of caffeic acid, from rosmarinic acid demonstrates the plant's ability to create higher-order oligomers from this basic monomeric unit. mdpi.com The presence of this compound and other related compounds in Salvia yunnanensis underscores the intricate and species-specific nature of caffeic acid metabolism. jst.go.jpcapes.gov.br

Role of the Phenylpropanoid Metabolic Pathway in Phenolic Acid Synthesis

The journey to this compound begins with the phenylpropanoid pathway, a major route for the synthesis of a multitude of plant secondary metabolites. mdpi.comfrontiersin.orgnih.gov This pathway starts with the amino acids phenylalanine and tyrosine, which are products of the shikimate pathway. mdpi.comwikipedia.orgmdpi.com Through a series of enzymatic reactions involving key enzymes like phenylalanine ammonia-lyase (PAL) and cinnamic acid-4-hydroxylase (C4H), these amino acids are converted into cinnamic acid and then to p-coumaric acid and subsequently caffeic acid. mdpi.comwikipedia.orgnih.gov Caffeic acid then stands as a central intermediate, ready to be channeled into the synthesis of various derivatives, including rosmarinic acid and ultimately this compound. mdpi.commdpi.com

Potential Enzymatic Involvement in Oligomeric Yunnaneic Acid Formation

While spontaneous chemical reactions can play a role in the formation of complex natural products, the specific and controlled synthesis of oligomeric compounds like the yunnaneic acids likely requires enzymatic catalysis. acs.orgnih.govresearchgate.net The formation of other complex caffeic acid oligomers, such as yunnaneic acids A and B, from their monomeric and trimeric precursors suggests that the innate reactivity of the molecules alone may not be sufficient to drive the specific bond formations observed in these natural products. acs.orgnih.gov This points to the probable involvement of specific enzymes that can guide the reactions to produce the correct stereochemistry and linkages. acs.orgnih.gov While the specific enzymes responsible for the dimerization of rosmarinic acid to form this compound have not been fully elucidated, studies on other complex lignans and oligomeric natural products support the hypothesis of enzymatic control. acs.orgresearchgate.net The study of peroxiredoxins, for example, shows a link between the oligomeric state and catalytic activity, suggesting a general principle of oligomeric state-linked control that could be applicable to the biosynthesis of yunnaneic acids. nih.gov

Comparative Analysis with Biosynthesis of Related Caffeic Acid Derivatives

The biosynthesis of this compound can be better understood when compared to that of other caffeic acid derivatives found in Salvia species. These plants produce a wide array of such compounds, ranging from simple monomers like caffeic acid and danshensu to dimers like rosmarinic acid, trimers like salvianolic acid A and yunnaneic acid C, and even higher oligomers. mdpi.com

For instance, yunnaneic acids C and D are trimers formed through a Diels-Alder type reaction between rosmarinic acid and caffeic acid, resulting in a bicyclo[2.2.2]octene skeleton. jst.go.jpacs.org This contrasts with the formation of this compound, which involves the oxidative coupling of two rosmarinic acid molecules. jst.go.jp Still other derivatives, like salvianolic acid B, are also considered caffeic acid tetramers, but with different structural linkages compared to this compound. mdpi.com This diversity in the structures of caffeic acid oligomers highlights the various biosynthetic strategies that Salvia species employ to generate a rich chemical arsenal (B13267) from a common precursor.

Structure Activity Relationship Sar Studies and Analogue Design

Investigation of Structural Features Influencing Biological Activities

Yunnaneic acid G belongs to the class of arylnaphthalene lignans (B1203133), and its biological activity is intrinsically linked to its specific chemical architecture. Research into this class of compounds has highlighted that the nature and position of substituents on the aromatic rings are pivotal in determining their pharmacological effects, such as anti-tumor activity.

Key structural determinants for the bioactivity of arylnaphthalene lignans like this compound include:

Hydroxyl and Methoxyl Group Positioning: Studies on various arylnaphthalene lignans have demonstrated that the presence and location of hydroxyl (-OH) and methoxyl (-OCH₃) groups significantly impact their biological efficacy. For instance, in some arylnaphthalene lignans, hydroxyl substitution at specific positions can markedly increase anti-tumor activity, while a methoxyl group at the same position may lead to a significant decrease in potency plos.orgnih.gov.

The Arylnaphthalene Core: The rigid, planar structure of the arylnaphthalene backbone provides a scaffold for the spatial arrangement of functional groups, influencing how the molecule interacts with biological targets.

A deeper understanding of how these structural elements contribute to the activity of this compound is essential for predicting the therapeutic potential of its analogues and for guiding the synthesis of new derivatives with enhanced activities.

Comparative Analysis with Other Yunnaneic Acid Analogues (e.g., A, B, C, D, E, F, H)

The Yunnaneic acids represent a series of structurally related polyphenolic compounds derived from caffeic acid and rosmarinic acid. A comparative analysis of their structures provides valuable insights into the SAR of this family of natural products.

| Compound | Structural Class | Key Structural Features |

|---|---|---|

| Yunnaneic acid A | Caffeic acid hexamer | Dimer composed of Yunnaneic acids C and D linked by a spiroacetal ring. |

| Yunnaneic acid B | Caffeic acid hexamer | Dimer of two Yunnaneic acid C molecules. |

| Yunnaneic acid C | Caffeic acid trimer | Diels-Alder adduct of rosmarinic acid and caffeic acid with a bicyclo[2.2.2]octene skeleton. |

| Yunnaneic acid D | Caffeic acid trimer | Structurally related to Yunnaneic acid C. |

| Yunnaneic acid E | Caffeic acid derivative | Biogenetically derived from Yunnaneic acid C. |

| Yunnaneic acid F | Caffeic acid derivative | Biogenetically derived from Yunnaneic acid C. |

| This compound | Arylnaphthalene lignan (B3055560) ester | Formed by the oxidative coupling of two rosmarinic acid molecules. |

| Yunnaneic acid H | Arylnaphthalene lignan ester | Structurally related to this compound. |

The antioxidant activity of polyphenolic compounds, including the Yunnaneic acids, is strongly correlated with the number and position of phenolic hydroxyl groups. Studies on rosmarinic acid oligomers have shown that a greater number of phenolic hydroxyl groups in a molecule is associated with more effective antioxidative activity nih.gov. This principle suggests that Yunnaneic acids with a higher density of free phenolic hydroxyls would likely exhibit superior antioxidant potential. The catechol (3,4-dihydroxyphenyl) moieties present in the precursor molecules, caffeic acid and rosmarinic acid, are particularly important for radical scavenging activities.

The degree of oligomerization plays a significant role in the biological activity of caffeic acid derivatives. Research has indicated that a higher degree of polymerization can lead to stronger inhibitory effects on the formation of advanced glycation end products (AGEs) researchgate.net. This suggests that the larger oligomers, such as Yunnaneic acids A and B, may possess enhanced activities in preventing AGE-related pathologies compared to their smaller counterparts like Yunnaneic acid C or the dimeric this compound.

Furthermore, stereochemistry is a critical factor in the biological activity of lignans. The specific three-dimensional arrangement of atoms in these molecules can significantly influence their interaction with biological targets. For many lignans, different stereoisomers can exhibit vastly different or even opposing biological effects nih.gov. Although specific comparative studies on the stereoisomers of all Yunnaneic acids are not extensively available, the established principles for lignans suggest that the specific stereochemistry of this compound and its analogues is a key determinant of their functional profiles.

Design Principles for Novel Yunnaneic Acid Derivatives and Scaffolds

The structural and biological information gathered from SAR studies of Yunnaneic acids and related polyphenols provides a foundation for the rational design of novel derivatives with improved therapeutic properties. Key design principles include:

Modulation of Hydroxyl and Methoxyl Groups: Based on the SAR of arylnaphthalene lignans, the strategic addition or removal of hydroxyl and methoxyl groups on the aromatic rings of the this compound scaffold could be a viable strategy to enhance specific biological activities, such as anti-tumor effects plos.orgnih.gov.

Alteration of Lipophilicity: The lipophilicity of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties. For neurotrophic agents derived from caffeic acid amides, the length of the alkyl chain has been shown to be a critical factor for activity nih.gov. Similarly, modifying the lipophilicity of Yunnaneic acid derivatives, for instance by introducing or modifying alkyl chains, could optimize their pharmacokinetic and pharmacodynamic profiles for specific therapeutic targets.

Scaffold Hopping and Hybridization: The this compound scaffold can be used as a starting point for the design of entirely new classes of compounds. Techniques such as scaffold hopping, where the core structure is replaced by a functionally equivalent but structurally different moiety, or molecular hybridization, where the Yunnaneic acid scaffold is combined with other pharmacophores, could lead to the discovery of novel bioactive molecules.

Controlled Oligomerization: Given that the degree of oligomerization affects biological activity, the synthesis of novel oligomers based on rosmarinic and caffeic acid units with varying lengths and linkages could yield compounds with tailored functional profiles researchgate.net. The development of synthetic methodologies to control the stereochemistry of these oligomers would be crucial for optimizing their biological activities.

By applying these design principles, medicinal chemists can systematically explore the chemical space around the Yunnaneic acid scaffold to develop new therapeutic agents with enhanced potency, selectivity, and drug-like properties.

Advanced Analytical Methodologies for Comprehensive Yunnaneic Acid G Profiling

Quantitative Determination in Complex Biological and Plant Extracts

The quantification of Yunnaneic acid G in intricate matrices such as plant tissues and biological fluids demands highly sensitive and selective analytical methods. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for this purpose. This methodology offers excellent chromatographic resolution, enabling the separation of this compound from other co-eluting compounds, and the high selectivity and sensitivity of the mass spectrometer allow for accurate quantification even at low concentrations.

A typical UPLC-MS/MS method for the quantitative determination of this compound would involve an optimized extraction procedure from the matrix of interest, followed by chromatographic separation on a reversed-phase C18 column. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Table 1: Illustrative UPLC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Chromatography | |

| Column | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 500 °C |

| MRM Transition | e.g., m/z [M-H]⁻ → fragment ion |

| Collision Energy | Optimized for specific transition |

Note: The MRM transition and collision energy would need to be determined experimentally for this compound.

Method validation for such an assay would be performed according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure the reliability of the results.

Techniques for Differentiation of Structural Isomers and Analogues

This compound may exist as various structural isomers, including diastereomers and enantiomers, which can possess different biological activities. The differentiation of these isomers is crucial for a comprehensive understanding of their roles in biological systems. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds and could be effective for this compound. mdpi.comcsfarmacie.cz

For diastereomers and other structural isomers, high-resolution chromatographic techniques such as UPLC are often effective. The choice of stationary phase and mobile phase composition can be optimized to achieve separation based on subtle differences in polarity and stereochemistry. In addition to chromatography, spectroscopic techniques can provide valuable information for isomer differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments like NOESY and ROESY, can be used to elucidate the relative stereochemistry of the molecule.

Table 2: Potential Analytical Approaches for Isomer Differentiation of this compound

| Technique | Application | Principle of Separation/Differentiation |

| Chiral HPLC | Enantiomer Separation | Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cznih.gov |

| UPLC | Diastereomer/Positional Isomer Separation | Differences in polarity and interaction with the stationary phase. |

| NMR Spectroscopy | Structural Elucidation | Differences in the chemical environment of atomic nuclei provide structural and stereochemical information. |

| Mass Spectrometry | Fragmentation Analysis | Isomers may exhibit subtle differences in their fragmentation patterns upon collision-induced dissociation. |

Assessment of Compound Stability in Experimental Conditions

Understanding the stability of this compound under various experimental conditions is critical for accurate quantification and for the design of meaningful biological assays. Stability studies typically investigate the effects of temperature, pH, light, and the presence of oxidizing agents. researchgate.netscielo.brchinjmap.com

Thermal stability can be assessed by incubating solutions of this compound at different temperatures over time and monitoring its degradation using HPLC or UPLC. researchgate.netchinjmap.com Similarly, pH stability is evaluated by dissolving the compound in buffers of varying pH and analyzing its concentration at different time points. Photostability is determined by exposing solutions to controlled light sources and quantifying the extent of degradation. scielo.brnih.gov The identification of degradation products can be achieved using LC-MS/MS by comparing the mass spectra of the degraded samples with that of the parent compound.

Table 3: Example of a Stability Study Design for this compound

| Condition | Parameters to be Tested | Analytical Method |

| Temperature | 4 °C, 25 °C, 40 °C, 60 °C | UPLC-UV/MS |

| pH | pH 3, pH 7, pH 9 | UPLC-UV/MS |

| Light Exposure | UV light (254 nm), White light | UPLC-UV/MS |

| Oxidative Stress | H₂O₂ | UPLC-UV/MS |

The results of these studies are often expressed as the half-life (t₁/₂) of the compound under specific conditions.

Development of Standardized Analytical Protocols for Research Reproducibility

To ensure the consistency and comparability of research findings across different laboratories, the development of standardized analytical protocols is essential. A standard operating procedure (SOP) for the analysis of this compound would provide a detailed, step-by-step description of the entire analytical process, from sample collection and preparation to data analysis and reporting. susana.orgfao.org

The development of a standardized protocol involves several key stages:

Method Development: This includes the selection of the most appropriate analytical technique and the optimization of all experimental parameters to achieve the desired performance in terms of sensitivity, selectivity, and robustness.

Method Validation: The optimized method is then rigorously validated to demonstrate its suitability for the intended purpose. This involves assessing key performance characteristics as mentioned in section 7.1.

SOP Generation: A comprehensive SOP is written, detailing all aspects of the validated method. This document should be clear, concise, and unambiguous to allow for consistent implementation by different analysts.

Inter-laboratory Comparison: To establish the robustness and transferability of the method, an inter-laboratory study may be conducted where different laboratories analyze the same samples using the SOP and compare their results.

The availability of a well-documented and validated SOP for this compound analysis would significantly enhance the quality and reliability of research in this area.

Future Perspectives in Yunnaneic Acid G Academic Research

Integrated Omics Approaches for Deeper Mechanistic Insights

To move beyond preliminary activity screenings, future research on Yunnaneic acid G would benefit immensely from the application of integrated multi-omics technologies. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by the compound within a biological system. mdpi.comsemanticscholar.org

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) can be employed to map the global gene expression changes in cells or tissues treated with this compound. This could reveal the modulation of entire signaling pathways. For instance, given the known antioxidant properties of related polyphenols, transcriptomics could identify the upregulation of genes encoding for antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) or the downregulation of genes involved in pro-inflammatory responses. mdpi.com

Proteomics: Quantitative proteomics, using techniques like mass spectrometry, can identify and quantify thousands of proteins, providing a functional snapshot of the cellular state. researchgate.net This analysis can validate transcriptomic findings at the protein level and uncover post-translational modifications that are critical for protein function but not visible at the gene level. mdpi.com It can help identify the direct protein targets of this compound or the downstream effectors of its activity.

Metabolomics: By analyzing the full complement of small-molecule metabolites, metabolomics can reveal the ultimate downstream effects of this compound on cellular metabolism. researchgate.net This could provide crucial insights into how the compound alters metabolic pathways, such as energy metabolism or lipid biosynthesis, which are often dysregulated in disease.

Integrating these omics datasets can build comprehensive regulatory networks, connecting gene-level changes to protein function and subsequent metabolic output. mdpi.com This systems-level understanding is crucial for generating robust hypotheses about the compound's mechanism of action and identifying potential biomarkers for its effects.

Computational Chemistry and Molecular Modeling for Advanced SAR Elucidation

Computational chemistry provides powerful tools for predicting molecular properties and interactions, thereby accelerating the drug discovery process. jstar-research.com For this compound, these methods can be pivotal in elucidating its structure-activity relationship (SAR) and guiding the design of more potent and specific analogues.

Quantum Mechanics (QM): QM calculations can be used to determine the three-dimensional structure, electronic properties (e.g., charge distribution, molecular orbitals), and reactivity of this compound. jstar-research.com This information is fundamental for understanding its chemical behavior and its ability to participate in reactions such as free-radical scavenging.

Molecular Docking and Dynamics: These simulation techniques can model the interaction of this compound with potential protein targets. Molecular docking predicts the preferred binding orientation of the compound within the active site of a target protein, while molecular dynamics (MD) simulations can assess the stability of this interaction over time. nuritas.com This approach can be used to screen virtual libraries of proteins to identify novel targets or to understand how structural modifications to this compound might improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a small library of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. nuritas.com This allows for the rational design of molecules with optimized properties, saving significant time and resources compared to traditional trial-and-error synthesis.

These computational approaches can create a feedback loop with experimental studies, where computational predictions guide synthetic efforts, and experimental results refine the computational models.

Bioengineering and Metabolic Engineering Strategies for Sustainable Production

The natural abundance of this compound in Salvia yunnanensis may be insufficient for large-scale research and potential future applications. Bioengineering and metabolic engineering offer promising strategies for sustainable and scalable production.

The biosynthesis of this compound proceeds via the phenylpropanoid pathway, with caffeic acid being a key precursor to rosmarinic acid, the direct building block for this compound. nih.gov The final step is believed to be an oxidative coupling of two rosmarinic acid molecules, likely catalyzed by enzymes such as peroxidases or laccases. jst.go.jp

Metabolic Engineering of the Native Host: The yield of this compound in S. yunnanensis could be enhanced by overexpressing key enzymes in its biosynthetic pathway. Identifying and upregulating the specific transferases and oxidases involved in its formation could significantly increase accumulation in the plant roots.

Heterologous Production in Microbial Systems: A more controlled and scalable approach involves transferring the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This requires identifying all the necessary genes from S. yunnanensis, optimizing their expression in the new host, and engineering the host's metabolism to ensure an adequate supply of precursor molecules. This strategy has been successfully applied for the production of other complex plant-derived natural products.

These bioengineering approaches could provide a reliable and economically viable source of this compound, which is essential for extensive pharmacological testing and development.

Exploration of Novel Pharmacological Targets and Biological Pathways

The known biological activities of structurally related polyphenols, such as salvianolic and rosmarinic acids, include antioxidant, anti-inflammatory, and anti-thrombotic effects. mdpi.com These provide a logical starting point for investigating this compound, but future research should aim to uncover novel pharmacological activities and targets.

Anti-inflammatory Pathways: While general anti-inflammatory effects are common for polyphenols, the specific molecular targets are often unknown. Future studies could investigate the effect of this compound on key inflammatory signaling pathways such as NF-κB, MAP kinase, and JAK-STAT. Enzyme inhibition assays against targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LO) would also be valuable.

Neuroprotection: Many polyphenols exhibit neuroprotective properties. Research could explore the potential of this compound to mitigate neuroinflammation, oxidative stress, and protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Cardiovascular Health: Caffeic acid derivatives from Salvia species have been shown to have anti-thrombotic effects, sometimes by targeting receptors like P2Y₁ and P2Y₁₂. mdpi.com Investigating whether this compound can modulate platelet aggregation or protect vascular endothelial cells could open up new avenues for cardiovascular research.

Anticancer Activity: Preliminary studies on related caffeic acid derivatives suggest they may inhibit cancer cell proliferation and induce apoptosis. Screening this compound against a panel of cancer cell lines and investigating its impact on hallmarks of cancer, such as angiogenesis and metastasis, could identify novel antitumor applications.

By employing a combination of high-throughput screening, target-based assays, and cell-based models, researchers can systematically explore the pharmacological landscape of this compound, potentially uncovering unique therapeutic applications beyond the established activities of its chemical relatives.

常见问题

Q. How can ethnopharmacological data inform experimental design for this compound research?

- Methodological Answer : Analyze traditional use reports (e.g., anti-inflammatory applications) to prioritize bioassay targets. Collaborate with ethnobotanists to validate plant sources and preparation methods. Use network pharmacology to map compound-target-disease interactions .

Tables for Quick Reference

| Key Enzymes Targeted | Assay Type | Reference Inhibitors |

|---|---|---|

| 5-Lipoxygenase (5-LO) | Spectrophotometric (LTB₄ inhibition) | Nordihydroguaiaretic acid (NDGA) |

| COX-1/COX-2 | Fluorometric (PGH₂ conversion) | Aspirin, Ibuprofen |

| Data Reproducibility Checklist |

|---|

| 1. Document extraction solvents and ratios. |

| 2. Include positive/negative controls. |

| 3. Report cell line passage numbers. |

| 4. Share raw data in supplementary files. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。